PAL Enzymatic Inertness vs. 2-Furyl and 2-Thienyl Isomers
In a systematic enzymatic study with phenylalanine ammonia-lyase (PAL) from parsley, furan-3-yl-alanine was the only heteroarylalanine tested that was completely inert—showing neither substrate turnover nor inhibitory activity. In contrast, furan-2-yl-alanine and thiophen-2-yl-alanine were good substrates; thiophen-3-yl-alanine was a moderate substrate; and all other 3-substituted heteroarylalanines (benzofuran-3-yl, benzothiophen-3-yl) acted as PAL inhibitors [1]. This unique inertness is attributed to the 3-furyl substitution pattern preventing the Friedel-Crafts-type electrophilic attack required for PAL catalysis, a mechanistic constraint absent in the 2-substituted isomers [1].
| Evidence Dimension | Enzymatic activity toward phenylalanine ammonia-lyase (PAL) from parsley |
|---|---|
| Target Compound Data | Furan-3-yl-alanine: inert (no substrate turnover, no inhibition) |
| Comparator Or Baseline | Furan-2-yl-alanine: good substrate; Thiophen-3-yl-alanine: moderate substrate; Benzofuran-3-yl-alanine: inhibitor; Phenylalanine: natural substrate |
| Quantified Difference | Qualitative categorical difference: target compound is uniquely inert among all tested heteroarylalanines; all 2-substituted isomers are substrates, all other 3-substituted isomers are inhibitors |
| Conditions | Purified PAL from Petroselinum crispum (parsley); UV-spectrophotometric assay monitoring cinnamate formation at 290 nm; compounds tested as racemic mixtures; substrate activity measured by ammonia elimination rate; inhibition measured against L-phenylalanine substrate |
Why This Matters
For metabolic engineering applications using PAL or PAL-dependent pathways, 3-furylalanine can serve as a non-metabolizable phenylalanine analog unlike any 2-substituted or other 3-substituted heteroarylalanine, enabling orthogonal incorporation without enzymatic interference.
- [1] Paizs C, Katona A, Rétey J. The Interaction of Heteroaryl-Acrylates and Alanines with Phenylalanine Ammonia-Lyase from Parsley. Chemistry - A European Journal. 2006;12(10):2739-2744. doi: 10.1002/chem.200501034. PMID: 16419141. View Source
